molecular formula C5H6Cl2N2 B030329 2-(Chloromethyl)pyrimidine hydrochloride CAS No. 936643-80-0

2-(Chloromethyl)pyrimidine hydrochloride

Cat. No.: B030329
CAS No.: 936643-80-0
M. Wt: 165.02 g/mol
InChI Key: XLGVMJXAZRCTRU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)pyrimidine hydrochloride is an organic compound with the molecular formula C5H5ClN2·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Chloromethyl)pyrimidine hydrochloride can be synthesized through several methods. One common method involves the reaction of pyrimidine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in coupling reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl pyrimidine derivatives, while coupling reactions can produce various substituted pyrimidines .

Scientific Research Applications

2-(Chloromethyl)pyrimidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of nucleic acids and their analogs.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: It is used in the production of agrochemicals and dyes

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)pyridine hydrochloride
  • 2-(Bromomethyl)pyridine hydrochloride
  • 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride

Uniqueness

2-(Chloromethyl)pyrimidine hydrochloride is unique due to its pyrimidine ring structure, which imparts different chemical properties compared to pyridine derivatives. This makes it particularly useful in the synthesis of nucleic acid analogs and other biologically active compounds .

Properties

IUPAC Name

2-(chloromethyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGVMJXAZRCTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601770
Record name 2-(Chloromethyl)pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936643-80-0
Record name Pyrimidine, 2-(chloromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936643-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)pyrimidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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